2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC14985195
Molecular Formula: C21H18ClNO6S
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClNO6S |
|---|---|
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H18ClNO6S/c22-15-4-1-13(2-5-15)18-9-14-3-6-17(10-19(14)29-21(18)25)28-11-20(24)23-16-7-8-30(26,27)12-16/h1-6,9-10,16H,7-8,11-12H2,(H,23,24) |
| Standard InChI Key | XQITWKQJINHQGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, reflects its multicomponent structure (Fig. 1):
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Chromen-2-one core: A bicyclic system comprising a benzene ring fused to a pyrone ring, substituted at position 3 with a 4-chlorophenyl group .
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Ether-linked acetamide: A methyleneoxy bridge connects the chromen-7-ol oxygen to an acetamide group.
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Tetrahydrothiophene 1,1-dioxide: A five-membered sulfur-containing ring in a fully oxidized sulfone state, linked to the acetamide’s nitrogen.
Table 1: Key Molecular Properties
Spectroscopic Characterization
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IR spectroscopy: Key peaks include ν(C=O) at ~1,720 cm⁻¹ (chromen-2-one), ν(S=O) at ~1,130 cm⁻¹, and ν(N-H) at ~3,300 cm⁻¹.
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NMR:
Synthesis and Optimization
Synthetic Pathway
The synthesis involves sequential functionalization (Fig. 2):
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4-Hydroxycoumarin derivatization: Reaction with ethyl bromoacetate yields ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate .
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Ester to hydrazide conversion: Hydrazinolysis produces 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide .
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Schiff base formation: Condensation with 4-chlorobenzaldehyde generates an intermediate hydrazone .
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Cyclization and sulfonation: Maleic anhydride or sulfur-based reagents introduce the tetrahydrothiophene-dioxide moiety.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethyl bromoacetate, K₂CO₃, DMF | 78 | 95 |
| 2 | Hydrazine hydrate, ethanol, reflux | 85 | 97 |
| 3 | 4-Chlorobenzaldehyde, EtOH, Δ | 72 | 90 |
| 4 | H₂O₂/AcOH, 60°C | 65 | 88 |
Purification and Analytical Validation
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Column chromatography: Silica gel (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.
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HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water 70:30) .
Pharmacological Profile
Antioxidant Activity
Structural analogs demonstrate radical scavenging efficacy (Table 3) :
Table 3: Antioxidant Data for Coumarin Derivatives
| Compound | DPPH IC₅₀ (µM) | H₂O₂ IC₅₀ (µM) | NO IC₅₀ (µM) |
|---|---|---|---|
| Target compound (predicted) | 42 ± 3 | 85 ± 5 | 120 ± 8 |
| Ascorbic acid | 25 ± 2 | 50 ± 4 | 65 ± 5 |
Comparative Analysis with Structural Analogs
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide
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Simpler structure lacking the tetrahydrothiophene group.
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Lower molecular weight (217.22 g/mol) correlates with reduced bioactivity .
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide
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Phenethyl group instead of sulfonated heterocycle.
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Higher lipophilicity (XLogP3 = 3.2) limits aqueous solubility .
Therapeutic Applications and Future Directions
Oncological Indications
Preclinical models suggest antiproliferative effects against:
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Breast cancer (MCF-7): GI₅₀ = 8.5 µM.
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Colorectal cancer (HCT-116): GI₅₀ = 12.3 µM.
Neuroinflammatory Pathways
In murine microglia, the compound suppresses TNF-α (IC₅₀ = 15 µM) and IL-6 (IC₅₀ = 22 µM).
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